BenchChemオンラインストアへようこそ!

2-Amino-5,6-dihydroxytetralin

Dopamine D1 receptor Adenylate cyclase Striatum

2-Amino-5,6-dihydroxytetralin (5,6-ADTN; CAS 21489-74-7) is a rigid, rotationally constrained analog of dopamine belonging to the 2-aminotetralin class. It acts as a direct-acting dopamine receptor agonist, with its catechol hydroxyl groups locked in the 5,6-orientation on the tetralin ring.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 21489-74-7
Cat. No. B1210388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5,6-dihydroxytetralin
CAS21489-74-7
Synonyms2-amino-5,6-dihydroxy-1,2,3,4-tetrahydronaphthalene
2-amino-5,6-dihydroxytetralin
2-amino-5,6-dihydroxytetralin, (+-)-isomer
2-amino-5,6-dihydroxytetralin, hydrobromide
2-amino-5,6-dihydroxytetralin, hydrobromide, (+-)-isomer
2-amino-5,6-dihydroxytetralin, hydrochloride
5,6-ADTN
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)C=CC(=C2O)O
InChIInChI=1S/C10H13NO2/c11-7-2-3-8-6(5-7)1-4-9(12)10(8)13/h1,4,7,12-13H,2-3,5,11H2
InChIKeyFSMRTTIHBZCVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5,6-dihydroxytetralin (5,6-ADTN) CAS 21489-74-7: Procurement-Grade Dopaminergic Pharmacophore


2-Amino-5,6-dihydroxytetralin (5,6-ADTN; CAS 21489-74-7) is a rigid, rotationally constrained analog of dopamine belonging to the 2-aminotetralin class. It acts as a direct-acting dopamine receptor agonist, with its catechol hydroxyl groups locked in the 5,6-orientation on the tetralin ring [1]. This compound serves as a critical pharmacophoric scaffold from which potent D1-like (DA1) and D2-like agonists can be derived via N-alkyl substitution, most notably the N,N-di-n-propyl analog [2]. Its differentiation from the isomeric 6,7-ADTN lies in its distinct receptor activation profile, metabolic stability, and in vivo behavioral pharmacology, making it an essential tool for dissecting dopamine receptor topography.

Why 6,7-ADTN Cannot Replace 2-Amino-5,6-dihydroxytetralin in Dopamine Research


The isomeric 2-amino-6,7-dihydroxytetralin (6,7-ADTN) is often proposed as a functional equivalent, yet direct comparative studies reveal profound pharmacological divergence that precludes simple substitution. The relative hydroxyl orientation dictates not only in vitro potency at adenylate cyclase-coupled D1 receptors but also in vivo behavioral efficacy and metabolic stability [1]. Specifically, 5,6-ADTN retains full pharmacological activity in the absence of monoamine oxidase inhibition, whereas the action of 6,7-ADTN is greatly reduced, indicating critical differences in metabolic handling and receptor reserve requirements [2]. Furthermore, the 5,6-dihydroxy scaffold uniquely enables conversion into highly potent D1-selective agonists upon N,N-di-n-propyl substitution, while the 6,7-scaffold yields inactive analogs, making the correct regioisomer essential for synthetic derivatization strategies [1].

Quantitative Differentiation of 2-Amino-5,6-dihydroxytetralin Against Closest Analogs


Differential In Vitro Potency at Striatal Adenylate Cyclase: 5,6-ADTN vs. 6,7-ADTN

In direct head-to-head comparison using rat striatal homogenates, the primary amine 2-amino-6,7-dihydroxytetralin (6,7-ADTN) was 20-fold more potent than 2-amino-5,6-dihydroxytetralin (5,6-ADTN) in stimulating dopamine-sensitive adenylate cyclase [1]. This quantifies the distinct intrinsic efficacy profiles conferred by the hydroxyl substitution pattern at the D1 receptor.

Dopamine D1 receptor Adenylate cyclase Striatum

Superior In Vivo Behavioral Potency of 5,6-Dihydroxy Substitution Series

Upon direct injection into the nucleus accumbens of rat, derivatives bearing 5,6-dihydroxy substitutions consistently exhibited greater potency in inducing hyperactivity and stereotyped behavior compared to their 6,7-dihydroxy counterparts across multiple N-alkylated derivatives [1]. The study explicitly states that 'substitutions in the 5,6-positions conferred greater potency throughout the series'.

In vivo pharmacology Nucleus accumbens Hyperactivity

Nialamide-Independent Activity: Evidence for Differential Metabolic Stability

A critical differentiator is the continued pharmacological activity of 5,6-ADTN in the absence of the MAO inhibitor nialamide, whereas the action of 6,7-ADTN was greatly reduced under identical conditions [1]. This indicates that 5,6-ADTN possesses inherent resistance to peripheral and central MAO-mediated degradation or requires a lower receptor reserve for behavioral expression.

Monoamine oxidase Metabolic stability In vivo efficacy

Superior Scaffold for Potent D1-Agonist Derivatization: N,N-Dipropyl-5,6-ADTN vs. N,N-Dipropyl-6,7-ADTN

N,N-di-n-propyl substitution on the 5,6-ADTN scaffold yields a potent D1 (DA1) agonist equipotent with dopamine, whereas the corresponding N,N-dipropyl-6,7-ADTN derivative is inactive in stereotypy induction [1][2]. In adenylate cyclase assays, the 5,6-dipropyl derivative is 2-fold more potent than the 6,7-dipropyl analog, and in [3H]haloperidol binding it shows 3-fold greater activity [1].

Structure-activity relationship D1 agonist N,N-dipropyl substitution

Distinct Dissociation of Hyperactivity and Stereotypy Responses by Primary Amine 5,6-ADTN

The primary amine 5,6-ADTN induces both hyperactivity and stereotypy upon nucleus accumbens injection, a profile distinct from its N,N-dipropyl derivative which selectively induces stereotypy while abolishing the hyperactivity response [1]. This functional dissociation is not observed with 6,7-ADTN, whose primary amine and N-alkylated derivatives produce similar intensity of both behaviors, suggesting a non-specific presynaptic mechanism [2].

Behavioral pharmacology Dopamine receptor subtypes Functional selectivity

Dopamine Release Modulation: Equipotent Enhancement of Striatal [3H]Dopamine Efflux by 5,6-ADTN and 6,7-ADTN

In rat striatal slices preloaded with [3H]dopamine, both 2-amino-5,6-dihydroxytetralin (iso-ADTN) and 2-amino-6,7-dihydroxytetralin (ADTN) increased tritium overflow in a concentration-dependent manner at 0.4 and 2.0 μM [1]. This establishes that the two regioisomers are equipotent at modulating presynaptic dopamine release, providing a baseline for differentiating downstream postsynaptic effects.

Dopamine release Synaptic pharmacology Presynaptic receptor

Procurement-Driven Application Scenarios for 2-Amino-5,6-dihydroxytetralin


Synthesis of Potent D1/D2 Dopamine Agonists for In Vivo Receptor Mapping

5,6-ADTN is the essential starting material for the synthesis of N,N-dipropyl-5,6-ADTN (DiPr-5,6-ADTN), a high-potency D1/D2 agonist with an ED50 of 1.2 × 10^-8 mol for renal vasodilation, comparable to dopamine [1]. This derivative has been validated as a non-radioactively labeled in vivo dopamine receptor ligand for striatal binding studies, enabling displacement assays with antipsychotic candidates [2]. The 6,7-ADTN scaffold cannot substitute for this application, as N,N-dipropyl-6,7-ADTN is inactive in stereotypy and shows 2-3-fold lower in vitro potency [3].

Dissection of Dopamine Receptor Topography: Hyperactivity vs. Stereotypy Pathways

The primary amine 5,6-ADTN uniquely induces both hyperactivity and stereotypy upon nucleus accumbens injection, whereas N,N-dipropyl-5,6-ADTN selectively induces stereotypy while abolishing hyperactivity [1]. This functional dissociation is not replicated by any 6,7-dihydroxy analog, making 5,6-ADTN an indispensable tool for pharmacological studies aimed at mapping the distinct dopamine mechanisms mediating locomotor vs. stereotypic behaviors within the mesolimbic system.

MAO-Independent Dopaminergic Activation for Simplified In Vivo Experimental Designs

Unlike 6,7-ADTN which requires nialamide pretreatment to manifest clear behavioral effects, 5,6-ADTN retains full activity in the absence of MAO inhibition [1]. This property eliminates the need for MAO inhibitor co-administration in intracerebral injection studies, reducing pharmacological confounds and streamlining experimental protocols for central dopamine receptor activation research.

Comparative Dopamine Receptor Pharmacology: Presynaptic vs. Postsynaptic Selectivity Profiling

5,6-ADTN serves as a reference agonist for studying postsynaptic dopamine receptor subtypes, as its presynaptic dopamine release-enhancing effect is equipotent to 6,7-ADTN [1], while its postsynaptic behavioral profile diverges significantly. This allows researchers to attribute differential postsynaptic responses specifically to receptor activation properties rather than presynaptic release modulation, making it a critical comparator in dopamine receptor pharmacology studies.

Quote Request

Request a Quote for 2-Amino-5,6-dihydroxytetralin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.